Methyl 2,2-dimethylhex-4-ynoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 2,2-dimethylhex-4-ynoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-9(2,3)8(10)11-4/h7H2,1-4H3 |
InChI Key |
OGBXJDCWTXQWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C)(C)C(=O)OC |
Origin of Product |
United States |
Contextualization Within Alkyne and Ester Chemistry Research
Methyl 2,2-dimethylhex-4-ynoate is a member of two fundamental classes of organic compounds: alkynes and esters. The alkyne functional group, with its carbon-carbon triple bond, is a linchpin of synthetic chemistry, prized for its high degree of unsaturation and its ability to participate in a wide array of transformations. Similarly, the ester group is a ubiquitous functional handle, readily converted into a variety of other functionalities and a key component of many biologically active molecules and materials.
The presence of both these functionalities within a single molecule, as in this compound, creates a bifunctional platform for chemical exploration. Research in this area often focuses on the selective manipulation of one functional group in the presence of the other, or the synergistic reactivity of both. The internal nature of the alkyne in this specific compound further refines its reactivity profile, distinguishing it from more commonly studied terminal alkynes.
Strategic Importance in Modern Organic Synthesis
The true value of Methyl 2,2-dimethylhex-4-ynoate lies in its potential as a substrate in powerful, modern synthetic reactions that forge complex molecular architectures. Two such reaction classes are of particular relevance: the Pauson-Khand reaction and enyne metathesis.
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct a cyclopentenone, a five-membered ring structure found in numerous natural products and pharmaceuticals. wikipedia.orgnih.gov The efficiency and convergence of this reaction make it a highly attractive tool for synthetic chemists. libretexts.org While the reaction is broadly applicable, the nature of the alkyne substrate can significantly influence its outcome. The steric bulk around the alkyne in this compound, imparted by the gem-dimethyl group, presents an interesting case study in reactivity and regioselectivity. Research has shown that increased steric hindrance around the alkyne can decrease reactivity in some cycloaddition reactions. acs.org
Enyne metathesis is another powerful carbon-carbon bond-forming reaction, catalyzed by metal-carbene complexes, that reorganizes the bonds between an alkene and an alkyne to form a new diene product. wikipedia.orgorganic-chemistry.org This reaction has found widespread use in the synthesis of complex cyclic and acyclic systems. The gem-dimethyl group in this compound introduces significant steric hindrance, which can impact the efficiency and selectivity of the metathesis process. nih.gov Studies on sterically hindered substrates are crucial for expanding the scope and understanding of this important transformation.
The synthesis of the parent carboxylic acid, 2,2-dimethylhex-4-ynoic acid, has been documented, and its properties are available in public databases. nih.govbldpharm.com The methyl ester can be readily prepared from the carboxylic acid through standard esterification procedures.
Unique Structural Features and Their Research Implications
Established Synthetic Routes to this compound
The synthesis of this compound has been approached through several conventional organic chemistry transformations. These methods focus on the reliable construction of the core structure without necessarily controlling the stereochemistry, which is often not a factor in simpler analogues.
Esterification of Corresponding Carboxylic Acids
A foundational method for the synthesis of this compound involves the direct esterification of its corresponding carboxylic acid, 2,2-dimethylhex-4-ynoic acid. This acid-catalyzed reaction, typically employing methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a straightforward and well-established procedure. The general reaction is as follows:
2,2-dimethylhex-4-ynoic acid + Methanol ⇌ this compound + Water
The efficiency of this equilibrium-driven reaction can be enhanced by using a large excess of methanol or by the removal of water as it is formed.
Alkyne Functionalization Strategies
Another key approach involves the functionalization of a pre-existing alkyne-containing molecule. This can be achieved by coupling smaller fragments. For instance, the self-coupling of alkyl propiolates in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can yield hex-2-en-4-yne dioates. afinitica.com While this specific reaction produces a di-ester with additional unsaturation, it demonstrates the principle of building the carbon skeleton from smaller alkyne units. A related strategy could involve the alkylation of a terminal alkyne with a suitable electrophile to introduce the 2,2-dimethylpropionate moiety.
Construction of the 2,2-dimethyl Scaffold
The introduction of the gem-dimethyl group at the C2 position is a critical step in the synthesis. One versatile method for creating such a scaffold is through the alkylation of an enolate. For instance, the reaction of an ester enolate with two equivalents of a methylating agent, such as methyl iodide, in the presence of a strong base like lithium diisopropylamide (LDA), can install the 2,2-dimethyl group. A general representation of this approach is:
Methyl hex-4-ynoate + 2 CH₃I (with LDA) → this compound
Alternatively, methods for the synthesis of 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane-1-carboxylic acid esters have been developed, which, although leading to a different final product, showcase techniques for constructing the 2,2-dimethylcyclopropane ring system, a related structural feature. acs.org
Advanced Stereoselective and Asymmetric Synthesis
For applications where specific stereoisomers are required, more sophisticated synthetic strategies are necessary. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to enantiomerically enriched or diastereomerically pure products.
Enantioselective and Diastereoselective Approaches
The development of catalytic asymmetric methods provides a powerful tool for the synthesis of chiral molecules. While specific examples for this compound are not extensively documented in the provided search results, general principles of asymmetric synthesis can be applied. For instance, nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin in the presence of a hydrosilane has been shown to be an efficient method for the direct synthesis of esters of enantioenriched dialkyl carbinols. nih.gov This type of methodology could potentially be adapted for the asymmetric synthesis of analogues of this compound.
Furthermore, research into the asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones has demonstrated the use of carboxyl-assisted site- and enantio-selective additions, which could be relevant for creating chiral centers in related structures. rsc.org The stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates via organo-catalyzed self-coupling of propiolates also highlights the potential for controlling double bond geometry in similar systems. afinitica.com
A study on the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane utilized Sharpless asymmetric dihydroxylation to create cis-hydroxyl groups with chiral control, demonstrating a powerful method for introducing stereocenters into a 2,2-dimethyl-substituted scaffold. acs.org
Asymmetric Catalysis in this compound Synthesis
One plausible approach involves the asymmetric α-alkylation of a suitable ester precursor in the presence of a chiral catalyst. For instance, a propargyl halide could be coupled with a 2-methylpropanoate derivative. The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, has proven effective in the asymmetric alkylation of β-keto esters and amides, achieving high enantiopurities. rsc.org Similarly, chiral aldehyde/palladium catalysis has been successfully employed for the asymmetric α-allenylic alkylation of amino acid esters, demonstrating the potential for creating complex chiral structures. acs.org
Another strategy could involve the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This method has been extensively used in the asymmetric alkylation of ketones and could theoretically be applied to an ester enolate precursor of this compound. ucc.ie
The development of iridium-based catalysts for the reversible dehydrogenation of primary alcohols presents another innovative avenue. This approach allows for the in situ generation of an aldehyde, which can then undergo a catalyzed condensation with a nucleophile. youtube.com While not a direct alkylation, this demonstrates the expanding toolkit available for creating C-C bonds in a controlled manner.
A summary of potential catalytic systems for the asymmetric α-alkylation of ester precursors is presented in Table 1.
| Catalyst Type | Precursor Type | Potential Enantiomeric Excess (ee) | Reference |
| Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) | β-Keto ester | up to 98% | rsc.org |
| Chiral Aldehyde/Palladium Complex | Amino acid ester | Good to excellent | acs.org |
| Chiral Diamine Ligands (e.g., Sparteine) | N,N-dimethylhydrazone of a ketone | up to 64% | ucc.ie |
| tert-Butoxy-L-Proline | Aldehyde/Ketone | High | researchgate.net |
Table 1: Potential Catalytic Systems for Asymmetric α-Alkylation
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogs is crucial for understanding structure-activity relationships and for developing new molecules with tailored properties. The structure of this compound offers three primary sites for modification: the alkyne moiety, the ester functionality, and the alkyl chain.
The internal alkyne of this compound can be modified in several ways. For instance, the terminal methyl group on the alkyne could be replaced with other alkyl or aryl groups. This can be achieved by starting with a different terminal alkyne during the initial coupling reaction.
Furthermore, the internal alkyne itself can undergo various transformations. Radical transformations of internal alkynes, initiated by oxidants, visible light photocatalysis, or electrocatalysis, can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Oxidative cleavage of the alkyne using reagents like ozone or potassium permanganate can yield carboxylic acids, providing a route to di-acid derivatives. masterorganicchemistry.com Conversely, methods exist to convert carbonyl compounds into alkynes, which could be employed in a retro-synthetic sense to design precursors to novel alkyne analogs. researchgate.netorganic-chemistry.org
The methyl ester of the target compound can be readily converted into other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.comyoutube.com For example, using ethanol would yield the corresponding ethyl ester. This method is highly versatile and allows for the synthesis of a wide range of ester analogs with varying steric and electronic properties. rsc.orgnih.gov The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired product.
A summary of common transesterification conditions is provided in Table 2.
| Catalyst | Alcohol | Conditions | Reference |
| Sodium Alkoxide | Corresponding Alcohol | Basic | masterorganicchemistry.com |
| Sulfuric Acid | Corresponding Alcohol | Acidic | masterorganicchemistry.com |
| Aluminum Chloride | Methanol | Mild | nih.gov |
| BaO/Al2O3 | Glycerol | Heterogeneous | rsc.org |
Table 2: Common Conditions for Transesterification
The 2,2-dimethyl substitution on the alkyl chain is a defining feature of the target molecule. Analogs with different alkyl groups at this position could be synthesized by employing different starting materials in the α-alkylation step. For example, instead of two methyl groups, one could introduce an ethyl and a methyl group, or other combinations. The synthesis of various 2,2-dimethylalkanoic acids has been reported, providing a basis for creating diverse alkyl chain analogs. acs.org
Furthermore, functional groups can be introduced into the alkyl chain. For instance, the synthesis of functionalized azabicycloalkane amino acids as dipeptide mimics showcases methods for creating complex, functionalized alkyl structures. researchgate.net The synthesis of functionalized 2-isoxazolines also provides examples of how to build complex, functionalized cyclic and acyclic structures. nih.gov These methodologies could be adapted to create analogs of this compound with additional functional groups on the alkyl backbone, opening up possibilities for further chemical modifications and biological evaluation.
Reactions of the Alkyne Functional Group
The internal alkyne in this compound is a region of high electron density, making it susceptible to a variety of addition reactions. These transformations allow for the conversion of the linear alkyne into various saturated and unsaturated structures, as well as the introduction of new functional groups.
Alkyne Hydrogenation and Reduction Pathways
The hydrogenation of the alkyne in this compound can be controlled to yield either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane. The choice of catalyst and reaction conditions is crucial in determining the outcome of the reduction.
Selective Reduction to (Z)-Alkenes: The partial hydrogenation of the alkyne to a cis or (Z)-alkene can be achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). libretexts.org This catalyst deactivates the more reactive sites that would typically lead to complete saturation, thus stopping the reaction at the alkene stage. The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond.
Dissolving Metal Reduction to (E)-Alkenes: To obtain the trans or (E)-alkene, a dissolving metal reduction is employed, typically using sodium metal in liquid ammonia. libretexts.org This reaction proceeds through a radical anion intermediate, and the thermodynamic stability of the trans-alkene product drives the stereochemical outcome.
Complete Reduction to Alkanes: Full saturation of the alkyne to the corresponding alkane, Methyl 2,2-dimethylhexanoate, can be accomplished through catalytic hydrogenation using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org This reaction proceeds in two stages, first forming the alkene which is then immediately reduced to the alkane. libretexts.org
| Reduction Type | Reagents | Primary Product | Stereochemistry |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | Methyl 2,2-dimethylhex-4-enoate | (Z)-isomer |
| Dissolving Metal Reduction | Na, NH₃ (l) | Methyl 2,2-dimethylhex-4-enoate | (E)-isomer |
| Complete Hydrogenation | H₂, Pd/C or PtO₂ | Methyl 2,2-dimethylhexanoate | N/A |
Table 1: Hydrogenation and Reduction Pathways of this compound
Hydration and Hydroamination Reactions
The addition of water or an amine across the carbon-carbon triple bond introduces new oxygen- or nitrogen-containing functional groups, respectively.
Hydration: The hydration of the internal alkyne of this compound can be achieved through methods such as oxymercuration-demercuration. This reaction typically utilizes mercury(II) sulfate (B86663) in aqueous sulfuric acid and proceeds via a mercurinium ion intermediate, leading to the formation of a ketone after tautomerization of the initially formed enol. wikipedia.orgyoutube.com The reaction follows Markovnikov's rule, although with an internal alkyne like in the target molecule, a mixture of two regioisomeric ketones would be expected. wikipedia.org
Hydroamination: The addition of an N-H bond of an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various metals, with gold catalysts showing particular efficiency for intermolecular hydroaminations. acs.orgnih.gov The reaction of this compound with a primary or secondary amine in the presence of a suitable catalyst would yield an enamine or an imine, which can be subsequently reduced to form a saturated amine. acs.orgrsc.org
| Reaction | Typical Reagents | Intermediate Product | Final Product |
| Hydration | HgSO₄, H₂SO₄, H₂O | Enol | Ketone |
| Hydroamination | R₂NH, Gold or other metal catalyst | Enamine/Imine | Amine (after reduction) |
Table 2: Hydration and Hydroamination of this compound
Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)
The alkyne functionality can participate in cycloaddition reactions to form cyclic compounds.
Diels-Alder Reaction: In a Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. organic-chemistry.orgmnstate.edu The reaction of this compound with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene derivative. The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the adjacent ester group. organic-chemistry.org
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," which allows for the efficient formation of a 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govrsc.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would lead to the formation of a highly stable, 1,4-disubstituted triazole. This reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups. nih.gov
| Cycloaddition | Reactant | Catalyst | Product Type |
| Diels-Alder | Conjugated Diene | Heat or Lewis Acid | Cyclohexadiene derivative |
| Azide-Alkyne Cycloaddition | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole |
Table 3: Cycloaddition Reactions of this compound
Transformations Involving the Ester Functionality
The methyl ester group in this compound can undergo various transformations, most notably transesterification and reduction.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. researchgate.net
Base-Catalyzed Transesterification: A strong base, such as an alkoxide, can also catalyze the reaction by deprotonating the incoming alcohol, increasing its nucleophilicity. wikipedia.org
The reaction of this compound with a different alcohol, such as ethanol, in the presence of a suitable catalyst would result in the formation of Ethyl 2,2-dimethylhex-4-ynoate and methanol.
| Catalyst Type | Example Catalyst | Key Mechanistic Step |
| Acid | H₂SO₄ | Protonation of the carbonyl oxygen |
| Base | NaOCH₂CH₃ | Deprotonation of the attacking alcohol |
Table 4: Transesterification of this compound
Reduction to Alcohols and Aldehydes
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol. masterorganicchemistry.comyoutube.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. This would convert this compound to 2,2-dimethylhex-4-yn-1-ol.
Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.comlibretexts.org By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be controlled to yield 2,2-dimethylhex-4-ynal. masterorganicchemistry.comlibretexts.org
| Reducing Agent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 2,2-dimethylhex-4-yn-1-ol | Typically in THF or Et₂O |
| Diisobutylaluminum Hydride (DIBAL-H) | 2,2-dimethylhex-4-ynal | Low temperature (e.g., -78 °C) |
Table 5: Reduction of the Ester Functionality in this compound
Amidation and Other Nucleophilic Acyl Substitutions
The ester functional group in this compound is the primary site for nucleophilic acyl substitution reactions. Among these, amidation, the conversion of the ester to an amide, is a fundamental transformation. This reaction typically involves heating the ester with a primary or secondary amine, often in the presence of a catalyst, to displace the methoxy (B1213986) group (-OCH3) with the corresponding amine nucleophile.
The steric hindrance imposed by the adjacent gem-dimethyl group at the α-position is a significant factor influencing the rate and feasibility of these reactions. This steric bulk can impede the approach of the nucleophile to the electrophilic carbonyl carbon, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or specific catalysts) compared to sterically unhindered esters.
Beyond simple amidation, other nucleophilic acyl substitutions are theoretically possible. These include hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and reaction with organometallic reagents to form ketones (after a second addition, tertiary alcohols). However, the steric hindrance from the gem-dimethyl group remains a critical consideration in all these potential transformations.
Reactions at the Quaternary Carbon Center
The quaternary carbon atom at the α-position, bearing two methyl groups, is generally unreactive towards typical nucleophilic substitution or deprotonation reactions due to the absence of any acidic protons and the high steric congestion.
Alpha-Alkylation and Related Transformations
Direct α-alkylation of this compound through the formation of an enolate is not feasible. The α-carbon lacks a proton, making deprotonation by a base to form an enolate anion—the key intermediate in most α-alkylation reactions—impossible. Therefore, classical methods of ester enolate alkylation are not applicable to this substrate.
Rearrangement Reactions Involving the Gem-dimethyl Group
While specific studies on rearrangement reactions involving the gem-dimethyl group of this compound are not extensively documented, analogous systems suggest that under certain conditions, such as in the presence of strong acids or upon generation of a nearby carbocation, skeletal rearrangements could occur. For instance, a Wagner-Meerwein type rearrangement could theoretically be induced if a reactive intermediate, such as a carbocation, were formed on an adjacent carbon. However, generating such an intermediate from the saturated quaternary center or the unactivated alkyne of the parent molecule would require harsh and specific reaction conditions.
Catalytic Reactions and Process Optimization
Catalysis offers a powerful tool to effect transformations of this compound that might otherwise be difficult to achieve, potentially enabling reactions at the alkyne moiety or facilitating novel rearrangements.
Transition Metal-Catalyzed Transformations (e.g., Ruthenium-catalyzed carbonylation, Iridium(I)-catalyzed olefin isomerization)
The internal alkyne functionality of this compound is a prime target for transition metal-catalyzed reactions. A variety of transformations can be envisioned based on established catalytic systems:
Ruthenium-catalyzed Carbonylation: Ruthenium catalysts are known to mediate the carbonylation of alkynes, a process that incorporates a molecule of carbon monoxide. Depending on the specific catalyst and reaction conditions, this could lead to the formation of various unsaturated carbonyl compounds.
Iridium(I)-catalyzed Olefin Isomerization: While the parent compound is an alkyne, if it were to undergo a preliminary reduction or hydrometalation to an olefin, iridium(I) catalysts are highly effective for olefin isomerization. This could be used to shift the position of the double bond within the carbon skeleton.
Other Potential Transformations: Other transition metals like palladium, platinum, gold, and rhodium are known to catalyze a wide array of alkyne transformations, including hydration, hydroarylation, cyclization, and oligomerization reactions. The specific outcome would be highly dependent on the choice of metal, ligands, and reaction conditions.
The optimization of these catalytic processes would involve screening different catalysts and ligands, as well as varying parameters such as temperature, pressure, and solvent to maximize the yield and selectivity of the desired product.
Organocatalysis in Reactions of this compound
Organocatalysis, which utilizes small organic molecules as catalysts, could also be employed in reactions involving this compound. For instance, nucleophilic organocatalysts, such as certain amines or phosphines, could potentially activate the alkyne for subsequent transformations. Chiral organocatalysts could be used to induce enantioselectivity in reactions, such as the addition of a nucleophile to the alkyne or a derivative thereof.
The development of organocatalytic methods for reactions of this substrate would focus on designing catalysts that can effectively interact with the sterically hindered environment and the specific functional groups of the molecule.
Mechanistic Elucidation of Key Reactions
The reactivity of this compound is primarily dictated by two functional groups: the internal alkyne and the methyl ester. The steric hindrance imposed by the gem-dimethyl group at the α-position to the carbonyl is a significant factor that would influence the mechanism of many potential reactions.
Electrophilic Addition to the Alkyne
The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles. Mechanistic investigations into the electrophilic addition to unsymmetrical internal alkynes often reveal challenges in regioselectivity. In the case of this compound, the electronic environment of the alkyne is influenced by the electron-withdrawing ester group and the electron-donating ethyl group.
A probable mechanistic pathway for an electrophilic addition, for instance with a generic electrophile E-Nu, would proceed through a vinyl cation intermediate. The initial attack of the electrophile (E+) on the alkyne could lead to two possible vinyl cations. The stability of these intermediates would determine the final regioselectivity of the product. The subsequent attack by the nucleophile (Nu-) would complete the addition.
| Step | Description | Intermediate/Transition State |
| 1 | Attack of the electrophile on the alkyne | Formation of a bridged or open vinyl cation intermediate. |
| 2 | Nucleophilic attack | Attack of the nucleophile on the more substituted or electronically favored carbon of the vinyl cation. |
| 3 | Product formation | Formation of the final alkene product with specific stereochemistry (syn or anti-addition). |
Table 1: Postulated Steps in Electrophilic Addition
Nucleophilic Addition to the Ester
The ester functional group is a classic site for nucleophilic acyl substitution. However, the significant steric bulk provided by the two methyl groups adjacent to the carbonyl carbon in this compound would be expected to dramatically hinder this type of reaction.
The generally accepted mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate. A nucleophile would attack the electrophilic carbonyl carbon, breaking the pi bond and forming a transient species with a negatively charged oxygen. The subsequent reformation of the carbonyl double bond would expel the methoxy group as a leaving group. The rate of this reaction would be highly sensitive to the size of the incoming nucleophile due to the steric shielding.
| Step | Description | Intermediate/Transition State |
| 1 | Nucleophilic attack on the carbonyl carbon | Formation of a sterically hindered tetrahedral intermediate. |
| 2 | Elimination of the leaving group | Expulsion of the methoxide (B1231860) anion to reform the carbonyl. |
| 3 | Product formation | Formation of a new carbonyl compound. |
Table 2: General Mechanism for Nucleophilic Acyl Substitution
Due to the lack of specific experimental data, the detailed mechanistic elucidation for reactions involving this compound remains speculative and is based on established principles of organic chemistry. Further research is required to provide concrete evidence and detailed insights into the reactivity of this particular compound.
Advanced Spectroscopic and Chromatographic Characterization in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2,2-dimethylhex-4-ynoate, a series of NMR experiments, from simple one-dimensional to complex two-dimensional and advanced pulse sequences, are required for a complete structural and stereochemical assignment.
The initial characterization of this compound would begin with one-dimensional ¹H and ¹³C NMR spectroscopy. These experiments confirm the presence of all hydrogen and carbon atoms in the molecule and provide crucial information about their chemical environments.
The ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule. The integration of these signals would correspond to the number of protons in each environment. For instance, the methoxy (B1213986) group (-OCH₃) would appear as a singlet, while the gem-dimethyl groups (-C(CH₃)₂) would also likely present as a singlet, though its chemical shift would be influenced by the adjacent quaternary carbon. The methylene (B1212753) protons (-CH₂-) adjacent to the alkyne would exhibit a characteristic chemical shift, and the terminal methyl group of the hex-4-ynoate chain would also have a unique resonance.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group, the quaternary carbon atoms (one from the gem-dimethyl group and two from the alkyne), the methoxy carbon, the gem-dimethyl carbons, the methylene carbon, and the terminal methyl carbon of the alkyne chain. The chemical shifts of the alkynyl carbons are particularly diagnostic.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | ~1.2-1.5 (s, 6H) | ~25-35 |
| CH₂-C≡ | ~2.2-2.5 (q, 2H) | ~15-25 |
| C≡C-CH₃ | ~1.7-1.9 (t, 3H) | ~5-15 |
| OCH₃ | ~3.6-3.8 (s, 3H) | ~50-55 |
| C=O | - | ~170-175 |
| C (CH₃)₂ | - | ~40-50 |
| C ≡C-CH₃ | - | ~70-90 |
| C≡C -CH₃ | - | ~70-90 |
Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to probe the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is essential. libretexts.orgsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, a key correlation would be observed between the methylene protons (-CH₂-) and the terminal methyl protons (-CH₃) of the hex-4-ynoate chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgsdsu.edu Each protonated carbon will show a cross-peak corresponding to its attached proton(s). This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet from the methoxy protons would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4). libretexts.orgsdsu.edu This is crucial for identifying the connectivity of quaternary carbons. For instance, the protons of the gem-dimethyl groups would show correlations to the quaternary carbon they are attached to, as well as the carbonyl carbon and the adjacent methylene carbon. The methoxy protons would show a correlation to the carbonyl carbon, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. For a relatively small and flexible molecule like this compound, these experiments could reveal spatial relationships between, for example, the gem-dimethyl protons and the methylene protons, helping to define the preferred conformation around the C2-C3 bond.
In a research context, this compound might be part of a complex reaction mixture. Advanced NMR pulse sequences can be employed to selectively observe or suppress certain signals. For instance, techniques like selective 1D NOE or 1D TOCSY (Total Correlation Spectroscopy) can be used to irradiate a specific proton resonance and observe which other protons are either spatially close or part of the same spin system, respectively. This can be invaluable for identifying the target compound in a mixture containing structurally similar byproducts.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound, and for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound (C₉H₁₄O₂). The experimentally measured mass would be compared to the calculated exact mass for the proposed formula, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct composition.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₅O₂⁺ | 155.1067 |
| [M+Na]⁺ | C₉H₁₄O₂Na⁺ | 177.0886 |
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound, when subjected to ionization energy, will break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangements if a gamma-proton is available. For this compound, key fragment ions would be expected from the cleavage of bonds adjacent to the quaternary carbon and the alkyne moiety. For example, cleavage of the C2-C3 bond could lead to a stable tertiary carbocation. The analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for the identification of functional groups and for gaining insights into the conformational properties of this compound. nih.govsmu.edu
The IR spectrum of an alkyne-containing molecule like this compound is expected to show characteristic absorption bands. A key feature for a terminal alkyne is the C≡C stretching vibration, which typically appears in the 2100-2260 cm⁻¹ region. libretexts.org However, for an internal alkyne like this compound, the intensity of this band can be weak. libretexts.org The C-H stretching vibration of the methyl groups will be observed in the 2850-3000 cm⁻¹ range. The presence of the ester functional group will give rise to a strong C=O stretching band around 1735-1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region.
Raman spectroscopy provides complementary information. The C≡C triple bond stretch in internal alkynes, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. nih.gov Analysis of the vibrational modes through computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of the observed experimental bands to specific molecular vibrations. researchgate.net This detailed vibrational analysis can also be used to study different conformations of the molecule. smu.edu
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C≡C (Internal Alkyne) | 2100-2260 (weak) libretexts.org | 2100-2260 (strong) nih.gov |
| C=O (Ester) | 1735-1750 (strong) | Variable |
| C-H (sp³) | 2850-3000 | 2850-3000 |
| C-O (Ester) | 1000-1300 | Variable |
In-situ infrared spectroscopy, often referred to as reaction IR, is a powerful technique for monitoring chemical reactions in real-time. pnas.orgyoutube.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the concentration of reactants, intermediates, and products can be tracked by observing the changes in their characteristic IR absorption bands. For reactions involving this compound, such as its synthesis or subsequent transformations, in-situ IR can provide valuable kinetic and mechanistic information. pnas.orgosti.gov For example, the disappearance of the characteristic alkyne band or the appearance of new functional group absorptions can be quantitatively monitored throughout the course of a reaction. pnas.org
Chiroptical Spectroscopy for Enantiopure this compound
As this compound possesses a chiral center at the C2 position, chiroptical spectroscopic techniques are essential for the characterization of its enantiopure forms. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. yale.edu
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that probe the electronic transitions of a chiral molecule. mdpi.comwikipedia.org ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative bands (Cotton effects). libretexts.org ORD measures the variation of the angle of optical rotation with wavelength. slideshare.net
For an enantiopure sample of this compound, the ECD spectrum would be expected to show distinct Cotton effects associated with the electronic transitions of its chromophores, primarily the ester and alkyne groups. The two enantiomers would produce mirror-image ECD spectra. nih.gov By comparing the experimental ECD spectrum with that predicted by quantum-chemical calculations, the absolute configuration of the chiral center can be determined. researchgate.net ECD can also be a powerful tool for determining the enantiomeric purity of a sample. nih.gov
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. bruker.com VCD spectroscopy provides detailed stereochemical information about a chiral molecule in solution. nih.gov A VCD spectrum consists of positive and negative bands corresponding to the vibrational transitions of the molecule. bruker.com
For enantiopure this compound, the VCD spectrum would provide a rich fingerprint of its three-dimensional structure. whiterose.ac.uk Similar to ECD, the two enantiomers will exhibit mirror-image VCD spectra. nih.gov The combination of experimental VCD spectra with DFT calculations of the predicted spectra for a specific enantiomer is a reliable method for the unambiguous determination of its absolute configuration. nih.gov VCD is particularly sensitive to the conformation of the molecule, making it a valuable tool for conformational studies in solution. mdpi.com
| Chiroptical Technique | Principle | Application for Enantiopure this compound |
| ECD | Differential absorption of left and right circularly polarized UV-Vis light. libretexts.org | Determination of absolute configuration and enantiomeric purity. nih.govresearchgate.net |
| ORD | Variation of optical rotation with the wavelength of light. slideshare.net | Determination of absolute configuration of chiral molecules. slideshare.net |
| VCD | Differential absorption of left and right circularly polarized infrared light. bruker.com | Unambiguous determination of absolute configuration and conformational analysis in solution. whiterose.ac.uknih.gov |
Computational and Theoretical Studies of Methyl 2,2 Dimethylhex 4 Ynoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of methyl 2,2-dimethylhex-4-ynoate at the atomic level. These methods allow for the detailed exploration of its geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
The electronic structure of the molecule, which dictates its reactivity, can also be elucidated using DFT. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. In this compound, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon triple bond, while the LUMO would likely be centered on the carbonyl group of the ester, which is electron-deficient. The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| C≡C Bond Length | ~1.21 Å |
| C=O Bond Length | ~1.22 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| C-C (quaternary) Bond Angle | ~109.5° |
| C-C-C≡C Dihedral Angle | Variable (dependent on conformation) |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of molecules, which are invaluable for their experimental identification.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons of the two methyl groups at the C2 position would be equivalent and appear as a singlet. The methyl protons of the ester group would also be a singlet, likely shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the methyl group at the end of the alkyne chain would exhibit a characteristic chemical shift for acetylenic protons.
IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational frequencies corresponding to specific functional groups. Key predicted vibrational frequencies for this compound would include a strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), and a weaker but sharp absorption for the C≡C triple bond stretch (around 2100-2260 cm⁻¹).
UV-Vis Spectroscopy: The UV-Vis spectrum is governed by electronic transitions. As this compound contains a conjugated system (the alkyne and the carbonyl group are in proximity, although not directly conjugated in a classical sense), it is expected to have a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The exact absorption maxima would depend on the molecular conformation and solvent effects.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Chemical Shift (δ) of C(CH₃)₂ | ~1.2-1.5 ppm |
| ¹H NMR | Chemical Shift (δ) of OCH₃ | ~3.6-3.8 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=O | ~170-175 ppm |
| ¹³C NMR | Chemical Shift (δ) of C≡C | ~70-90 ppm |
| IR | C=O Stretch (ν) | ~1740 cm⁻¹ |
| IR | C≡C Stretch (ν) | ~2230 cm⁻¹ |
| UV-Vis | λmax (n→π) | ~280-300 nm |
| UV-Vis | λmax (π→π) | ~210-230 nm |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction would be the nucleophilic attack at the electrophilic carbon of the carbonyl group or the sp-hybridized carbons of the alkyne.
DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
Studies on sterically hindered alkynes have shown that bulky substituents can significantly increase the activation energy for reactions, effectively slowing them down. nih.govacs.org In the case of this compound, the 2,2-dimethyl group would sterically hinder the approach of a nucleophile to the carbonyl carbon. Similarly, nucleophilic attack on the alkyne would also be influenced by this steric bulk. Computational analysis would likely reveal a preference for attack at the less hindered terminal carbon of the alkyne under certain conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational flexibility and its interactions with solvent molecules.
By simulating the motion of the molecule at a given temperature, MD can reveal how different parts of the molecule move relative to each other. This is particularly important for understanding the flexibility of the hexynoate chain and the rotation around the single bonds. Such simulations on long-chain alkyl compounds have provided insights into their self-assembly and phase behavior, which can be analogous to the behavior of this compound in different environments. nih.gov
Conformational Analysis through Computational Methods
Due to the presence of several single bonds, this compound can exist in various conformations. Computational methods can be used to identify the most stable conformations and the energy barriers between them.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecular Architectures
The structural features of Methyl 2,2-dimethylhex-4-ynoate make it a valuable intermediate in the synthesis of complex organic molecules. The terminal alkyne serves as a handle for chain elongation and functionalization, while the ester group can be transformed into a variety of other functionalities.
Precursor in Natural Product Total Synthesis (e.g., polyketides, macrolactones)
While direct and extensive examples of the use of this compound in the total synthesis of specific natural products are not widely reported in publicly available literature, its structural motifs are highly relevant to the synthesis of polyketides and macrolactones. Polyketides are a large and diverse class of natural products synthesized in organisms from simple acyl-CoA precursors. nih.govresearchgate.netnih.gov Their backbones often feature repeating propionate or acetate (B1210297) units, and their synthesis involves a series of Claisen condensations. The 2,2-dimethylpropionate substructure within this compound can be envisioned as a building block for introducing gem-dimethyl groups into polyketide chains, a common structural feature in many natural products.
Macrolactones are macrocyclic compounds containing a lactone (cyclic ester) ring. nih.govmdpi.comsnnu.edu.cn The synthesis of complex macrolactones is a significant challenge in organic chemistry. snnu.edu.cn The ester functionality of this compound, combined with its terminal alkyne, provides a strategic starting point for the construction of macrolactone precursors. The alkyne can be elaborated into a longer carbon chain, which can then be cyclized to form the macrolactone ring.
Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis
| Reaction Type | Reagents and Conditions | Potential Outcome | Relevance to Natural Products |
| Alkyne Hydration | HgSO₄, H₂SO₄, H₂O | Methyl ketone formation | Introduction of carbonyl groups found in polyketides |
| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Formation of a new C-C bond | Elaboration of the carbon skeleton for macrolactone synthesis |
| Alkyne Reduction | H₂, Lindlar's catalyst or Na, NH₃ | Formation of (Z)- or (E)-alkene | Stereoselective introduction of double bonds |
| Ester Reduction | LiAlH₄ or DIBAL-H | Formation of a primary alcohol | Precursor for further functionalization or cyclization |
Building Block for Pharmaceutical Scaffolds and Agrochemicals
The development of new pharmaceutical drugs and agrochemicals often relies on the synthesis of novel molecular scaffolds. lifechemicals.comrsc.orgnih.gov The unique structure of this compound makes it an attractive starting material for the creation of diverse molecular frameworks. The terminal alkyne can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, which are important pharmacophores in medicinal chemistry.
Furthermore, the gem-dimethyl group can impart specific physicochemical properties to a molecule, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates. The steric hindrance provided by these groups can also influence the binding of a molecule to its biological target.
In the field of agrochemicals, the development of new pesticides and herbicides with improved efficacy and reduced environmental impact is crucial. fbpharmtech.comevonik.comdigitellinc.comnih.gov The synthesis of novel heterocyclic compounds is a key strategy in this area. The reactivity of the alkyne and ester groups in this compound can be exploited to construct a variety of heterocyclic systems.
Application in Polymer Chemistry and Materials Science
The presence of a polymerizable group (the alkyne) and a functional group that can be modified (the ester) suggests that this compound has potential applications in polymer chemistry and materials science.
Monomer for Specialty Polymers
While not a commonly used commodity monomer, this compound could potentially be used in the synthesis of specialty polymers with tailored properties. The alkyne functionality can undergo polymerization through various mechanisms, including metathesis polymerization and coordination polymerization, to produce polymers with a polyacetylene backbone. These types of polymers are known for their interesting electronic and optical properties.
The sterically hindered ester group would be a pendant group along the polymer chain. This group could influence the polymer's solubility, thermal stability, and mechanical properties. Furthermore, the ester group could be hydrolyzed post-polymerization to yield a poly(alkynoic acid), which could have applications as a polyelectrolyte or for further functionalization.
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Catalyst/Initiator | Potential Polymer Structure | Potential Applications |
| Alkyne Metathesis Polymerization | Schrock or Grubbs-type catalysts | Poly(2,2-dimethylhex-4-ynoate) | Conductive polymers, optical materials |
| Anionic Polymerization | Strong bases (e.g., n-BuLi) | Potentially complex, may involve side reactions | - |
| Radical Polymerization | Not typically effective for alkynes | Low molecular weight oligomers | - |
Cross-linking Agent in Polymer Networks
A cross-linking agent is a molecule that can form chemical bonds between polymer chains, leading to the formation of a three-dimensional network. chimicalombarda.comnih.govmade-in-china.comspecialchem.comnih.gov The bifunctional nature of this compound, with its reactive alkyne and ester groups, suggests its potential as a cross-linking agent.
For example, the alkyne group could be incorporated into a polymer chain through copolymerization. The resulting polymer, with pendant alkyne groups, could then be cross-linked through reactions of the alkyne, such as cycloaddition reactions or metal-catalyzed couplings. Alternatively, the ester group could be used in transesterification reactions to link different polymer chains together. The steric hindrance around the ester would likely necessitate more forcing reaction conditions for this to be an efficient process.
Development of Novel Reagents and Catalysts
The unique chemical structure of this compound also presents opportunities for its use in the development of new reagents and catalysts. For instance, the terminal alkyne can be deprotonated to form an acetylide, which can then be reacted with various electrophiles to create more complex molecules. This acetylide could also be used as a ligand for transition metals, potentially leading to the development of new catalysts with unique reactivity and selectivity.
Future Research Directions and Emerging Trends
Sustainable Synthesis of Methyl 2,2-dimethylhex-4-ynoate
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research into the synthesis of this compound will likely prioritize sustainability through several key approaches.
Current synthetic routes may rely on traditional methods that generate significant waste. The development of atom-economical pathways is a critical area for future investigation. This involves designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. For instance, catalytic C-H activation strategies could enable the direct coupling of simpler, readily available precursors, minimizing the need for pre-functionalized starting materials and the generation of stoichiometric byproducts.
Another avenue for sustainable synthesis lies in the use of renewable feedstocks. Exploring biosynthetic pathways or utilizing platform chemicals derived from biomass could provide a greener alternative to petroleum-based starting materials. Research in this area would focus on identifying and engineering enzymatic or microbial systems capable of producing key intermediates for the synthesis of the target molecule.
The choice of solvents and catalysts also plays a crucial role in the sustainability of a synthetic process. Future methodologies will likely focus on the use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents. Furthermore, the development of recyclable and highly efficient catalysts, including heterogeneous catalysts or nanocatalysts, will be essential to minimize waste and reduce the environmental impact of the synthesis.
A comparative overview of potential sustainable strategies is presented in the table below.
| Sustainability Aspect | Traditional Approach | Future Sustainable Approach | Potential Benefits |
| Atom Economy | Multi-step synthesis with protecting groups and stoichiometric reagents. | Catalytic C-H activation, direct coupling reactions. | Reduced waste, higher efficiency. |
| Feedstocks | Petroleum-based starting materials. | Biomass-derived platform chemicals, enzymatic synthesis. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Solvents | Volatile organic compounds (VOCs). | Water, supercritical CO2, bio-solvents. | Reduced pollution and health hazards. |
| Catalysis | Homogeneous, single-use catalysts. | Recyclable heterogeneous catalysts, nanocatalysts. | Lower cost, reduced metal contamination of products. |
Chemo- and Regioselective Functionalization Strategies
The internal alkyne functionality of this compound is a prime target for a wide range of chemical transformations. However, the steric hindrance imposed by the gem-dimethyl group presents a significant challenge for achieving high chemo- and regioselectivity. Overcoming this hurdle is a key focus for future research.
The development of novel catalytic systems will be instrumental in controlling the outcome of reactions involving the alkyne moiety. Transition-metal catalysis, in particular, offers a powerful toolkit for selective functionalization. nih.gov For instance, the use of specifically designed ligands can modulate the steric and electronic properties of the metal center, thereby directing the regioselectivity of additions across the triple bond. Research into hydrofunctionalization reactions, such as hydroboration, hydrosilylation, and hydroamination, will be crucial for introducing new functional groups with precise control.
Furthermore, the ester group can act as a directing group, influencing the regioselectivity of reactions at the alkyne. This "directing group effect" can be exploited to achieve transformations that would otherwise be disfavored. Investigating reactions where the ester coordinates to a metal catalyst to deliver a reagent to a specific position on the alkyne is a promising research direction.
The development of multi-functionalization strategies, where multiple new bonds are formed in a single operation, represents another exciting frontier. Such cascade reactions can rapidly build molecular complexity from a relatively simple starting material, offering a highly efficient approach to the synthesis of complex molecules.
The table below summarizes potential selective functionalization strategies.
| Reaction Type | Challenge | Future Research Direction | Potential Outcome |
| Hydrofunctionalization | Regioselectivity due to internal alkyne. | Development of sterically sensitive catalysts, use of directing groups. | Selective formation of vinylboronates, vinylsilanes, enamines. |
| Cycloadditions | Steric hindrance may impede reactivity. | Use of highly reactive dienophiles/dipoles, high-pressure or microwave conditions. | Synthesis of complex heterocyclic and carbocyclic structures. |
| Cross-Coupling Reactions | Selective activation of one alkyne carbon. | Ligand design to control oxidative addition and reductive elimination steps. | Controlled formation of substituted alkenes. |
| Multifunctionalization | Controlling multiple bond-forming events. | Design of cascade reactions initiated by a single catalytic event. | Rapid construction of complex molecular architectures. |
Integration with Flow Chemistry and Automation
The adoption of flow chemistry and automation is revolutionizing synthetic chemistry by offering improved safety, reproducibility, and scalability. Applying these technologies to the synthesis and functionalization of this compound is a logical and promising future direction.
Continuous flow reactors offer significant advantages over traditional batch processes, particularly for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing the formation of byproducts and improving reaction safety. nih.gov The synthesis of this compound and its subsequent functionalization could be rendered more efficient and safer by transitioning to a continuous flow setup.
Automation, coupled with high-throughput screening techniques, can accelerate the discovery of new reactions and the optimization of reaction conditions. An automated platform could be used to rapidly screen a wide range of catalysts, solvents, and reaction parameters for the functionalization of this compound. This would significantly reduce the time and resources required for methods development.
The integration of in-line analytical techniques, such as NMR and mass spectrometry, into a flow system would allow for real-time reaction monitoring and optimization. This data-rich approach to synthesis can provide valuable mechanistic insights and facilitate the rapid identification of optimal reaction conditions.
The benefits of integrating these modern technologies are highlighted below.
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Synthesis and functionalization reactions. | Enhanced safety, improved heat and mass transfer, scalability. |
| Automation | High-throughput screening of reaction conditions. | Accelerated discovery and optimization, reduced manual labor. |
| In-line Analytics | Real-time reaction monitoring. | Rapid data acquisition, mechanistic insights, process control. |
Advanced Materials Applications
The unique structural features of this compound make it an interesting candidate for the development of advanced materials. The alkyne functionality provides a versatile handle for polymerization and post-polymerization modification.
One potential application is in the synthesis of novel polymers. The internal alkyne can participate in various polymerization reactions, such as cyclotrimerization to form highly cross-linked and thermally stable aromatic networks. Alternatively, the alkyne can be functionalized to introduce polymerizable groups, allowing for its incorporation into linear polymers. The sterically hindered nature of the gem-dimethyl group could impart unique properties to the resulting polymers, such as increased rigidity, thermal stability, and altered solubility.
The ester group can also be utilized for post-polymerization modification. For example, polymers containing this compound units could be synthesized, and the alkyne could then be selectively functionalized to introduce a variety of chemical moieties. This approach would allow for the fine-tuning of the material's properties for specific applications.
Furthermore, the molecule could serve as a building block for the synthesis of functional materials such as liquid crystals or organic semiconductors. The rigid alkyne unit and the potential for introducing various functional groups could lead to materials with interesting optical and electronic properties.
Potential applications in materials science are summarized in the following table.
| Material Type | Role of this compound | Potential Properties and Applications |
| Cross-linked Polymers | Monomer for cyclotrimerization. | High thermal stability, rigidity; for use in high-performance coatings and composites. |
| Functional Linear Polymers | Comonomer with tailored functional groups. | Tunable properties (e.g., solubility, refractive index); for use in specialty plastics and membranes. |
| Dendrimers and Hyperbranched Polymers | Core or branching unit. | High surface functionality, low viscosity; for use in drug delivery and catalysis. |
| Organic Electronics | Building block for conjugated materials. | Potential for interesting photophysical and electronic properties; for use in OLEDs and organic photovoltaics. |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2,2-dimethylhex-4-ynoate with high purity?
Answer:
- Stepwise Synthesis: Begin with alkynylation of 2,2-dimethylpropionic acid derivatives under controlled conditions. Use acetylene gas or terminal alkynes with palladium/copper catalysts.
- Purity Control: Employ ACS reagent-grade solvents (e.g., 4-Methyl-2-pentanone for extraction) to minimize impurities .
- Safety Protocols: Use PPE (gloves, goggles) and conduct reactions in fume hoods to handle volatile intermediates. Post-reaction waste must be segregated and disposed via certified hazardous waste services .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the ester group and alkyne functionality. Compare chemical shifts with computational models (e.g., DFT).
- GC-MS/HPLC: Quantify purity using gas chromatography (GC) with flame ionization detection or HPLC with UV-Vis. Calibrate instruments using USP-grade reference standards to ensure accuracy .
- Data Presentation: Raw spectral data should be appended, while processed results (e.g., integration values, retention times) are included in the main text for transparency .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability without compromising yield?
Answer:
-
Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example:
Variable Range Tested Optimal Value Impact on Yield Temperature (°C) 60–120 90 +22% Catalyst (mol%) 0.5–2.0 1.2 +15% -
Contradiction Resolution: If conflicting data arise (e.g., yield vs. byproduct formation), apply multivariate analysis to identify dominant factors. Document uncertainties (e.g., instrument drift) in appendices .
Q. How should discrepancies in spectroscopic data across studies be addressed?
Answer:
- Method Validation: Replicate published protocols using identical equipment settings. For NMR, ensure deuterated solvents are from the same supplier (e.g., Thermo Fisher Scientific Chemicals) to avoid solvent shift variations .
- Error Analysis: Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for NMR). Cross-validate with alternative techniques (e.g., IR for functional groups) to resolve contradictions .
Safety and Compliance
Q. What safety measures are essential for handling this compound?
Answer:
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and full-face shields during synthesis. Use explosion-proof refrigerators for storage .
- Waste Management: Neutralize acidic/basic byproducts before disposal. Partner with certified waste handlers (e.g., CHEMTREX) for incineration or recycling .
Data Management
Q. How should large datasets (e.g., kinetic studies) be structured for reproducibility?
Answer:
-
Raw Data: Store unprocessed chromatograms or spectral scans in appendices. Use consistent file-naming conventions (e.g., CompoundID_Date_Instrument).
-
Processed Data: Include tables with averaged values, standard deviations, and outlier annotations. For example:
Trial Reaction Time (h) Yield (%) Purity (HPLC) 1 4 78 98.5 2 4.5 82 97.8 Reference methodology details (e.g., USP protocols) to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
